

# Confirming CHD5 Protein Interactions: A Comparative Guide to the Yeast Two-Hybrid System

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Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor protein involved in chromatin remodeling and gene transcription. Its interactions with other proteins are fundamental to its function, and elucidating these connections is crucial for understanding its role in cancer and neurodevelopment. While various methods exist to study protein-protein interactions, the yeast two-hybrid (Y2H) system remains a powerful and widely used technique for identifying and confirming binary protein interactions.

This guide provides a comprehensive overview of how the yeast two-hybrid system can be employed to confirm known and discover novel interactions with CHD5. We will compare the Y2H system with other common interaction validation techniques and provide detailed experimental protocols and data presentation formats.

## CHD5 Interaction Landscape: The NuRD Complex and Beyond

CHD5 is a core component of the Nucleosome Remodeling and Deacetylation (NuRD) complex, a key regulator of chromatin structure and gene expression.<sup>[1]</sup> Studies have primarily utilized methods like co-immunoprecipitation (Co-IP), affinity purification, and mass spectrometry to identify its binding partners within this complex.

Interacting Protein	Method of Identification	Putative Function in Complex
MTA1/2	Co-IP, Mass Spectrometry	Core scaffolding protein
GATAD2A	Co-IP, Mass Spectrometry	Transcriptional repression
HDAC1/2	Co-IP, Mass Spectrometry	Histone deacetylation
RBBP4/7	Co-IP, Mass Spectrometry	Histone binding
MBD2/3	Co-IP, Mass Spectrometry	Methyl-CpG binding

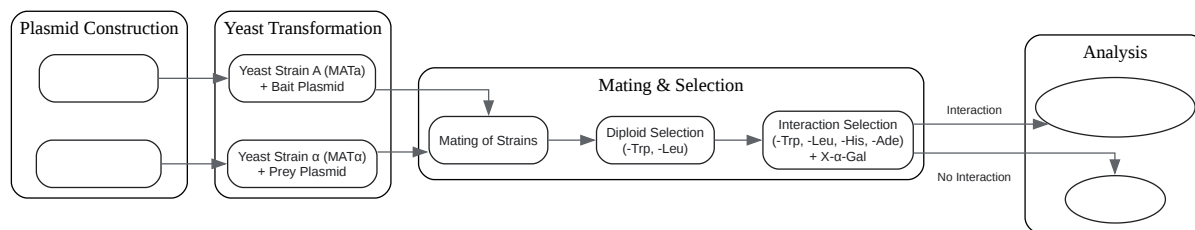
While these methods are effective for identifying components of stable complexes, the yeast two-hybrid system offers a complementary approach to validate direct binary interactions and to screen for transient or novel interactors that may not be captured by pull-down assays. A recent study using affinity purification followed by mass spectrometry (AP-MS) suggested a potential novel interaction between the N-terminal region of CHD5 and Bromodomain-containing protein 8 (BRD8), which warrants further validation, for which Y2H would be a suitable method.

## The Yeast Two-Hybrid System for CHD5 Interaction Analysis

The GAL4-based yeast two-hybrid system is a genetic method to detect protein-protein interactions in vivo in yeast. The principle relies on the modular nature of the GAL4 transcription factor, which has a separate DNA-binding domain (DBD) and a transcriptional activation domain (AD).

To test for an interaction between CHD5 and a putative partner (e.g., a NuRD subunit or BRD8), CHD5 is fused to the GAL4-DBD (the "bait") and the partner protein is fused to the GAL4-AD (the "prey"). If CHD5 and its partner interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional unit then drives the expression of reporter genes, typically conferring the ability to grow on selective media and inducing a color change in the presence of a substrate like X- $\alpha$ -Gal.

## Experimental Workflow



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**Figure 1.** A generalized workflow for a GAL4-based yeast two-hybrid experiment.

## Detailed Experimental Protocol

This protocol provides a general framework for confirming a suspected interaction between CHD5 and a partner protein using the Matchmaker Gold Yeast Two-Hybrid System (Takara Bio).

### 1. Plasmid Construction:

- Clone the full-length coding sequence of human CHD5 into the "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain.
- Clone the coding sequence of the potential interacting partner (e.g., GATAD2A, BRD8) into the "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain.
- Verify the constructs by sequencing to ensure in-frame fusion.

### 2. Yeast Transformation:

- Transform the bait plasmid (pGBKT7-CHD5) into a haploid yeast strain of one mating type (e.g., Y2HGold, MATa).
- Transform the prey plasmid (pGADT7-Partner) into a haploid yeast strain of the opposite mating type (e.g., Y187, MATα).

- Select for transformants on appropriate synthetic defined (SD) dropout media (e.g., SD/-Trp for the bait, SD/-Leu for the prey).

### 3. Mating:

- Grow liquid cultures of the bait and prey yeast strains overnight.
- Mix equal volumes of the bait and prey cultures and incubate at 30°C for 20-24 hours with gentle shaking to allow for mating.

### 4. Selection for Diploids and Interactions:

- Plate the mating mixture onto SD/-Trp/-Leu (Double Dropout, DDO) plates to select for diploid yeast that have received both plasmids.
- After 2-4 days of incubation at 30°C, replica-plate the colonies from the DDO plates onto high-stringency selection media:
  - SD/-Trp/-Leu/-His (Triple Dropout, TDO)
  - SD/-Trp/-Leu/-His/-Ade (Quadruple Dropout, QDO)
  - QDO supplemented with X- $\alpha$ -Gal and Aureobasidin A (QDO/X/A) for colorimetric and antibiotic selection.

### 5. Data Analysis and Interpretation:

- Growth on high-stringency media (QDO/X/A) and the development of a blue color indicate a positive interaction.
- Include appropriate positive and negative controls in parallel to validate the results.

## Quantitative Analysis

While the primary output of a Y2H screen is qualitative (growth vs. no growth), the strength of the interaction can be quantified using a  $\beta$ -galactosidase assay.

Assay	Principle	Typical Readout
Liquid $\beta$ -galactosidase assay (ONPG)	The enzyme $\beta$ -galactosidase, produced from a reporter gene, hydrolyzes o-nitrophenyl- $\beta$ -D-galactopyranoside (ONPG) to produce a yellow product.	Spectrophotometric measurement of absorbance at 420 nm.
Liquid $\beta$ -galactosidase assay (CPRG)	Chlorophenol red- $\beta$ -D-galactopyranopyranoside (CPRG) is hydrolyzed by $\beta$ -galactosidase to produce a red product.	Spectrophotometric measurement of absorbance at 570 nm.

#### Protocol for Quantitative $\beta$ -Galactosidase Assay (Liquid Culture):

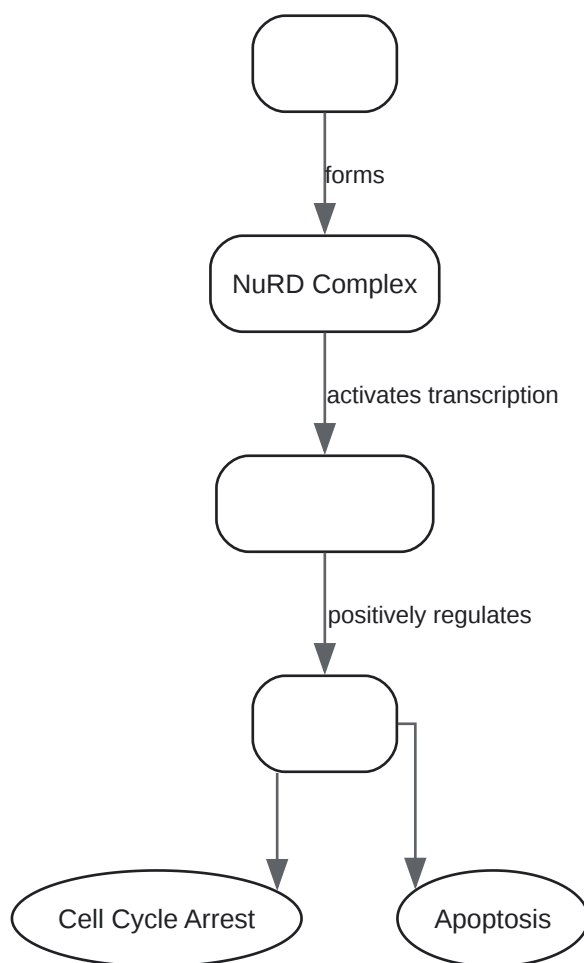
- Inoculate single colonies of diploid yeast expressing the bait and prey constructs into SD/-Trp/-Leu liquid medium and grow overnight at 30°C.
- Dilute the overnight cultures and continue to grow until they reach mid-log phase (OD600  $\approx$  0.5-0.8).
- Pellet the cells and resuspend in Z-buffer.
- Lyse the cells by freeze-thaw cycles.
- Add ONPG or CPRG solution to the cell lysate and incubate at 30°C.
- Stop the reaction by adding Na<sub>2</sub>CO<sub>3</sub>.
- Measure the absorbance and calculate the  $\beta$ -galactosidase units (Miller units).

Note: Currently, there is no publicly available quantitative yeast two-hybrid data specifically for CHD5 interactions. The data presented below is hypothetical and for illustrative purposes only.

Bait	Prey	$\beta$ -Galactosidase Activity (Miller Units)	Interaction Strength
pGBKT7-CHD5	pGADT7-GATAD2A	150.5 $\pm$ 12.3	Strong
pGBKT7-CHD5	pGADT7-BRD8	85.2 $\pm$ 9.8	Moderate
pGBKT7-CHD5	pGADT7 (empty)	0.8 $\pm$ 0.2	None
pGBKT7-Lamin	pGADT7-GATAD2A	1.1 $\pm$ 0.3	None
pGBKT7-p53	pGADT7-T-antigen	180.1 $\pm$ 15.6	Strong (Positive Control)

## CHD5 in Signaling Pathways

CHD5, through its role in the NuRD complex, is implicated in several signaling pathways that control cell proliferation, differentiation, and apoptosis. A key pathway regulated by CHD5 is the p53 tumor suppressor pathway.<sup>[2][3]</sup>



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**Figure 2.** Simplified signaling pathway showing the involvement of CHD5 in the p53 pathway.

## Comparison with Alternative Methods

While the yeast two-hybrid system is a powerful tool, it is essential to consider its strengths and limitations in comparison to other methods for validating protein-protein interactions.

Method	Principle	Advantages	Disadvantages
Yeast Two-Hybrid (Y2H)	In vivo reconstitution of a transcription factor in yeast.	High-throughput, detects binary and transient interactions, relatively low cost.	High rate of false positives/negatives, interactions occur in a non-native environment (yeast nucleus).
Co-immunoprecipitation (Co-IP)	Antibody-based pull-down of a protein and its binding partners from cell lysates.	Detects interactions in a more native cellular context, can identify components of larger complexes.	May not detect weak or transient interactions, can have non-specific binding to the antibody or beads.
Affinity Purification-Mass Spectrometry (AP-MS)	Pull-down of a tagged protein and identification of co-purifying proteins by mass spectrometry.	High-throughput, can identify entire protein complexes.	Overexpression of tagged proteins can lead to artifacts, may not distinguish direct from indirect interactions.
Surface Plasmon Resonance (SPR)	In vitro measurement of the binding kinetics between two purified proteins.	Provides quantitative data on binding affinity and kinetics, highly sensitive.	Requires purified proteins, may not reflect in vivo conditions.

## Conclusion

The yeast two-hybrid system provides a robust and scalable platform for confirming and quantifying the interactions of CHD5 with its binding partners. While no method is without its limitations, the Y2H system, when used in conjunction with other techniques like co-immunoprecipitation, offers a powerful approach to unraveling the complex interaction network of CHD5. This knowledge is paramount for developing targeted therapies for diseases where CHD5 function is dysregulated.

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